![molecular formula C7H7N3O B1283553 4-氨基-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 75370-65-9](/img/structure/B1283553.png)

4-氨基-1H-苯并[d]咪唑-2(3H)-酮

描述

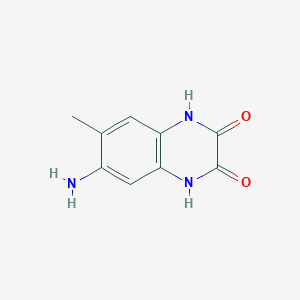

4-Amino-1H-benzo[d]imidazol-2(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an imidazole ring fused to a benzene ring, with an amino group at the 4-position. This structure is a versatile scaffold in medicinal chemistry due to its resemblance to nucleotides and its ability to interact with biological targets .

Synthesis Analysis

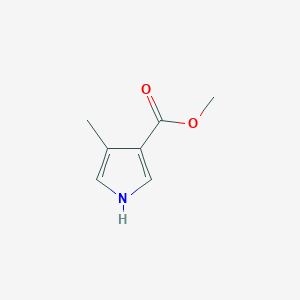

The synthesis of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been achieved through various methods. One approach involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to an efficient synthesis with excellent yield . Another method utilizes thiamine hydrochloride as a catalyst in a one-pot synthesis involving 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in water, highlighting the use of environmentally benign solvents . Additionally, the compound has been used as a template in the enantioselective synthesis of α-amino acid derivatives, showcasing its utility in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of 4-amino-1H-benzo[d]imidazol-2(3H)-one derivatives has been studied using various spectroscopic techniques. UV-vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize the synthesized compounds . Single crystal X-ray analysis has been used to study the electronic and spatial structure of related molecules, providing insights into the types of interactions that govern crystal formation, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

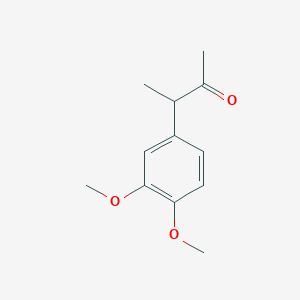

4-Amino-1H-benzo[d]imidazol-2(3H)-one serves as a precursor in the formation of various chemical structures. It has been used to prepare phenylazopyrimidone dyes, which exhibit varying absorption abilities depending on the substituents and solvent conditions . The compound's reactivity has also been harnessed in the synthesis of triazole derivatives, which have shown potential pharmacological activity, such as anti-hepatitis B activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-benzo[d]imidazol-2(3H)-one and its derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the absorption properties of the phenylazopyrimidone dyes derived from it . The compound's ability to form stable crystals through hydrogen bonding and stacking interactions is indicative of its solid-state properties . Furthermore, the antimicrobial activity of some derivatives has been evaluated, with certain compounds showing activity comparable to standard antibiotics .

科研应用

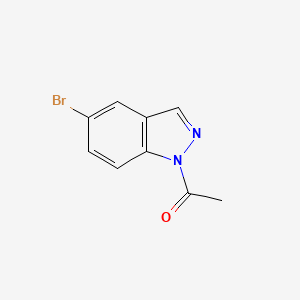

在含能材料中的合成和表征

4-氨基-1H-苯并[d]咪唑-2(3H)-酮被用于合成含能材料。具体来说,它已被用于制备5-氨基-1,3,6-三硝基-1H-苯并[d]咪唑-2(3H)-酮,展示了令人满意的爆炸性能,与2,4,6-三硝基甲苯(TNT)(Ma, Liu, & Yao, 2014)相媲美。

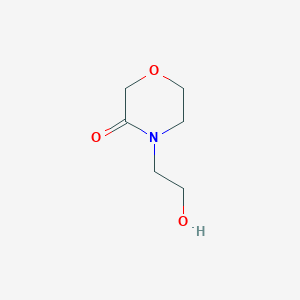

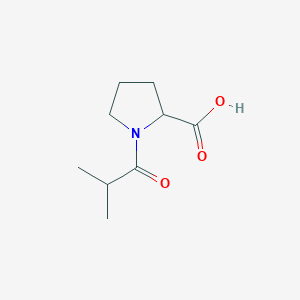

医药化学中的固相合成

在医药化学中,该化合物在固相合成中找到应用,用于利用Fmoc-α-氨基酸和硝基芳基化合物创建衍生物,例如1H-苯并[d]咪唑[1,2-a]咪唑-2(3H)-酮。这种方法对于制备各种苯并[d]咪唑[1,2-a]咪唑-2(3H)-酮是多才多艺的(Messina et al., 2014)。

有机合成中的新型羰基化方法

在有机合成中,涉及4-氨基-1H-苯并[d]咪唑-2(3H)-酮的新型羰基化方法导致功能化的1H-苯并[d]咪唑[1,2-a]咪唑的合成。这个过程在温和条件下,使用碘化钯催化,展示了高产率和周转数(Veltri et al., 2018)。

D-氨基酸氧化酶抑制剂的开发

在生物化学中,4-氨基-1H-苯并[d]咪唑-2(3H)-酮的衍生物已被合成并评估其对D-氨基酸氧化酶(DAAO)的抑制作用,显示出一系列抑制活性。这项研究有助于理解DAAO抑制剂中的结构-活性关系(Berry et al., 2012)。

制药研究中的平行固相合成

它还用于制药研究中的平行固相合成,用于生成新型咪唑啉-2,4-二酮和2-硫代咪唑啉-4-酮,这些是制药研究中的关键化合物。合成涉及与Fmoc-氨基酸偶联到树脂结合的氨基苯并咪唑(Dadiboyena & Nefzi, 2011)。

未来方向

性质

IUPAC Name |

4-amino-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUSTVNWMJXDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567057 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

75370-65-9 | |

| Record name | 4-Amino-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

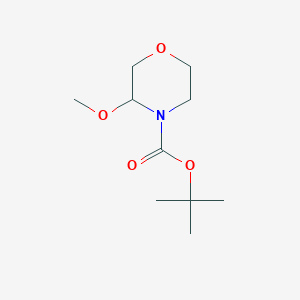

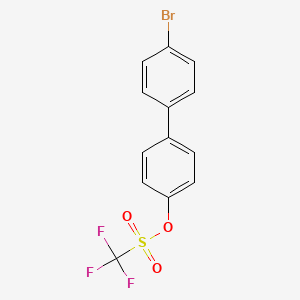

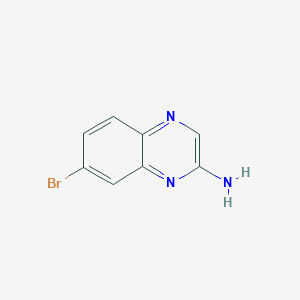

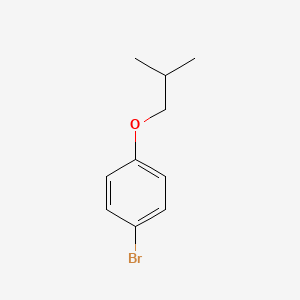

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。